molecular formula C20H22FN5O3S2 B11322630 2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide

2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide

Cat. No.: B11322630
M. Wt: 463.6 g/mol
InChI Key: OZYHLSZAUCNMKC-UHFFFAOYSA-N
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Description

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYL-N-PHENYLACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYL-N-PHENYLACETAMIDE typically involves multiple stepsThe final step often involves the coupling of the fluorophenyl group under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYL-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYL-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The triazole ring may also interact with biological pathways, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-METHYL-N-PHENYLACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C20H22FN5O3S2

Molecular Weight

463.6 g/mol

IUPAC Name

2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide

InChI

InChI=1S/C20H22FN5O3S2/c1-24(16-7-5-4-6-8-16)19(27)14-30-20-23-22-18(25(20)2)13-26(31(3,28)29)17-11-9-15(21)10-12-17/h4-12H,13-14H2,1-3H3

InChI Key

OZYHLSZAUCNMKC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N(C)C2=CC=CC=C2)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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